![molecular formula C8H6BF3O3 B13461641 [4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
[4-(Trifluoroacetyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Trifluoroacetyl)phenyl]boronic acid: is an organoboron compound that features a trifluoroacetyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoroacetyl)phenyl]boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle organolithium chemistry, allowing for high throughput and efficient production . The use of automated systems ensures consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: [4-(Trifluoroacetyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [4-(Trifluoroacetyl)phenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable for constructing biaryl structures .
Biology and Medicine: The compound is explored for its potential in drug discovery and development. Its unique structure allows for the modification of biologically active molecules, potentially leading to new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Mecanismo De Acción
The mechanism by which [4-(Trifluoroacetyl)phenyl]boronic acid exerts its effects is primarily through its reactivity in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . This process is facilitated by the electron-withdrawing trifluoroacetyl group, which enhances the reactivity of the phenyl ring.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the trifluoroacetyl group and has different reactivity and stability profiles.
4-(Trifluoromethyl)phenylboronic Acid: Similar structure but with a trifluoromethyl group instead of a trifluoroacetyl group, leading to different electronic properties.
Uniqueness: The presence of the trifluoroacetyl group in [4-(Trifluoroacetyl)phenyl]boronic acid imparts unique electronic properties that enhance its reactivity in cross-coupling reactions. This makes it a valuable reagent in organic synthesis, particularly for the construction of complex molecules.
Propiedades
Fórmula molecular |
C8H6BF3O3 |
|---|---|
Peso molecular |
217.94 g/mol |
Nombre IUPAC |
[4-(2,2,2-trifluoroacetyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)7(13)5-1-3-6(4-2-5)9(14)15/h1-4,14-15H |
Clave InChI |
RCSJJFZNYCUCFC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C(=O)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


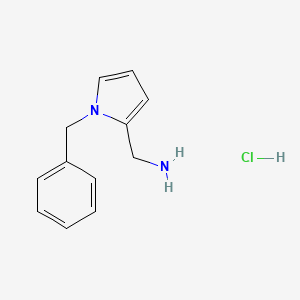
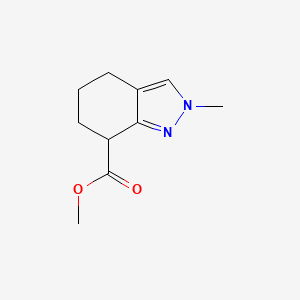
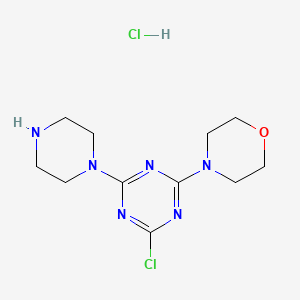
![[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13461587.png)
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride](/img/structure/B13461593.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)
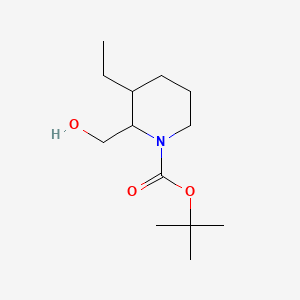
![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)
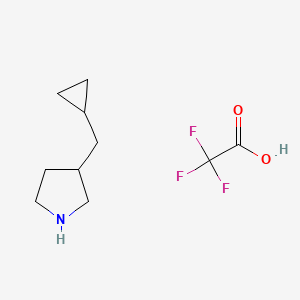
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461624.png)
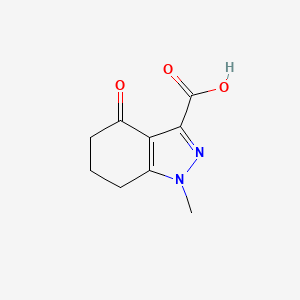
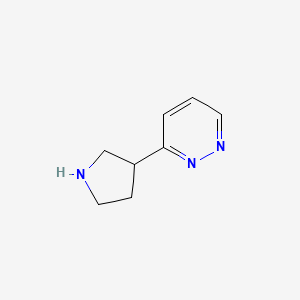
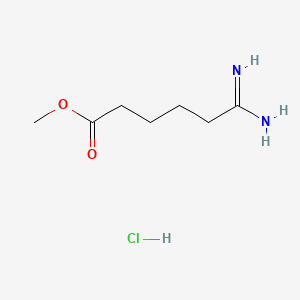
![3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13461645.png)
